![molecular formula C9H11ClN4 B13205436 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13205436.png)
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 4-position and an isobutyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with 2-methylpropanal in the presence of a base, followed by cyclization with formamidine acetate . Another approach involves the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrazolopyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more environmentally friendly .
化学反应分析
Types of Reactions
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrazole ring.
Suzuki Coupling: This compound can participate in Suzuki coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used under controlled conditions.
Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are typically used.
Major Products Formed
Nucleophilic Substitution: Products include 4-aminopyrazolopyrimidines, 4-thiopyrazolopyrimidines, and 4-alkoxypyrazolopyrimidines.
Electrophilic Substitution: Products include brominated and nitrated derivatives.
Suzuki Coupling: Products include various biaryl derivatives.
科学研究应用
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.
Biological Research: The compound is used in the study of cell signaling pathways and apoptosis.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of inflammatory responses .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar in structure but lacks the isobutyl group.
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine: Similar but without the 2-methylpropyl group.
4-Chloro-1-(2-phenylpropyl)-1H-pyrazolo[3,4-D]pyrimidine: Similar but with a phenyl group instead of a methyl group.
Uniqueness
4-Chloro-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the isobutyl group enhances its lipophilicity, allowing for better cell membrane permeability and interaction with hydrophobic pockets in target proteins .
属性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC 名称 |
4-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)4-14-9-7(3-13-14)8(10)11-5-12-9/h3,5-6H,4H2,1-2H3 |
InChI 键 |
MVEZGLVNWBQAJT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=C(C=N1)C(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

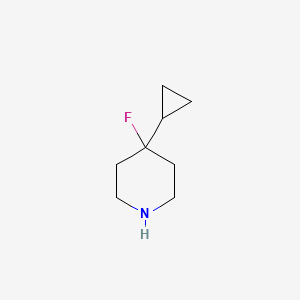
amine](/img/structure/B13205387.png)
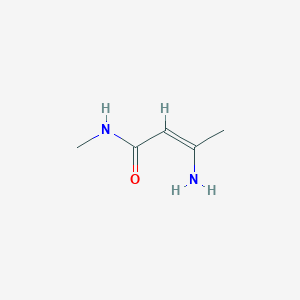
![2-[1-(Chloromethyl)cyclopropyl]bicyclo[2.2.1]heptane](/img/structure/B13205405.png)

![6-Ethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13205408.png)
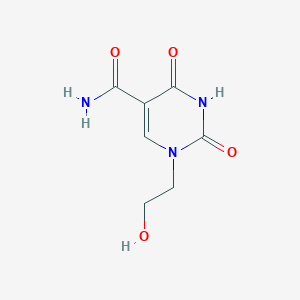
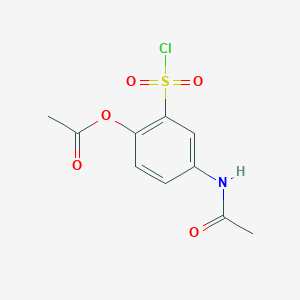
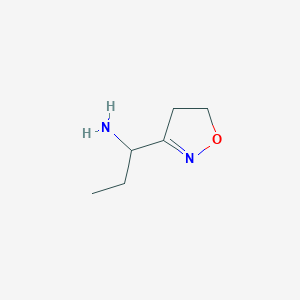
![[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B13205428.png)
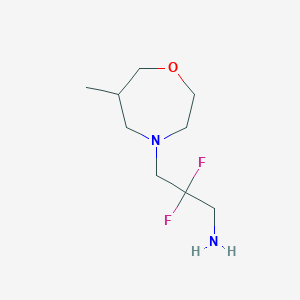
![7'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13205454.png)
